molecular formula C14H11N3O2S B14987123 5-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14987123
M. Wt: 285.32 g/mol
InChI Key: IBKMPVINYFNTKX-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be constructed via cyclization reactions involving α-haloketones and amides or nitriles.

    Coupling Reactions: The final step involves coupling the thiazole and oxazole rings with the 4-methylphenyl group and the carboxamide group. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methylphenyl)-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring and 4-methylphenyl group but differ in other substituents.

    1,2-oxazole-3-carboxamide derivatives: These compounds have the oxazole ring and carboxamide group but vary in other structural features.

Uniqueness

5-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of structural elements, which contribute to its distinct chemical reactivity and potential applications. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

5-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H11N3O2S/c1-9-2-4-10(5-3-9)12-8-11(17-19-12)13(18)16-14-15-6-7-20-14/h2-8H,1H3,(H,15,16,18)

InChI Key

IBKMPVINYFNTKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=CS3

Origin of Product

United States

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